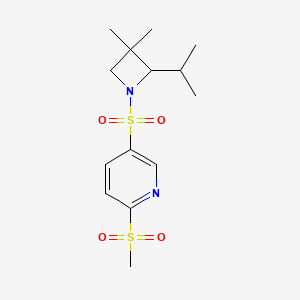
5-(3,3-Dimethyl-2-propan-2-ylazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,3-Dimethyl-2-propan-2-ylazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine is a chemical compound that has shown promising results in scientific research applications. This compound is commonly referred to as DMS5540 and is a potent and selective inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner protein Max. DMS5540 has been shown to have potential therapeutic applications in cancer treatment.
Mecanismo De Acción
The mechanism of action of DMS5540 involves the inhibition of the protein-protein interaction between c-Myc and Max. This interaction is critical for the transcriptional activity of c-Myc, which is a transcription factor that plays a key role in cell proliferation and survival. By inhibiting this interaction, DMS5540 can disrupt the transcriptional activity of c-Myc and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
DMS5540 has been shown to have a range of biochemical and physiological effects. In addition to inhibiting the growth of cancer cells, the compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. DMS5540 has also been shown to inhibit the migration and invasion of cancer cells, which are critical processes in cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DMS5540 for lab experiments is its potency and selectivity. The compound has been shown to have a high degree of selectivity for the c-Myc/Max interaction, which makes it a valuable tool for studying the role of c-Myc in cancer biology. However, one limitation of DMS5540 is its solubility, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of DMS5540. One area of research is the development of more potent and selective inhibitors of the c-Myc/Max interaction. Another area of research is the investigation of the potential therapeutic applications of DMS5540 in combination with other cancer drugs. Finally, the development of new methods for the synthesis and delivery of DMS5540 could also be an area of future research.
Métodos De Síntesis
The synthesis of DMS5540 involves a multi-step process that includes the reaction of 2-methylsulfonylpyridine with sodium hydride, followed by the addition of 3,3-dimethyl-2-buten-1-ol and the use of a catalytic amount of copper iodide. This reaction results in the formation of 5-(3,3-dimethyl-2-propylazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine, which is then treated with hydrochloric acid to yield the final product, DMS5540.
Aplicaciones Científicas De Investigación
DMS5540 has been extensively studied in scientific research applications, particularly in the field of cancer research. The compound has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, and colon cancer cells. DMS5540 has also been shown to have synergistic effects when used in combination with other cancer drugs, such as cisplatin and paclitaxel.
Propiedades
IUPAC Name |
5-(3,3-dimethyl-2-propan-2-ylazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S2/c1-10(2)13-14(3,4)9-16(13)22(19,20)11-6-7-12(15-8-11)21(5,17)18/h6-8,10,13H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDVEOPOLJFZOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(CN1S(=O)(=O)C2=CN=C(C=C2)S(=O)(=O)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,3-Dimethyl-2-propan-2-ylazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[(2-hydroxy-3-methoxybenzyl)amino]benzoate](/img/structure/B2652194.png)
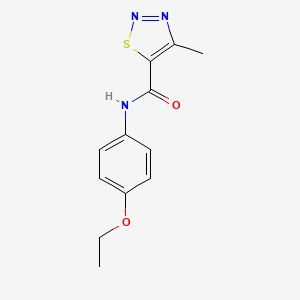

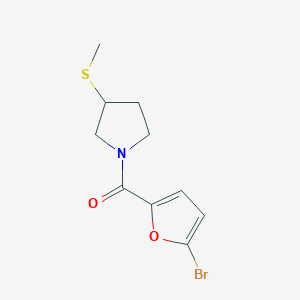
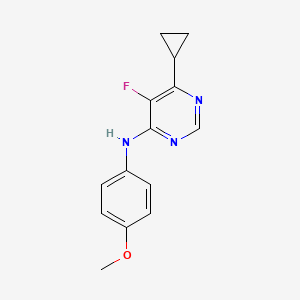
![N-[(3R)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride](/img/structure/B2652203.png)
![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2652204.png)

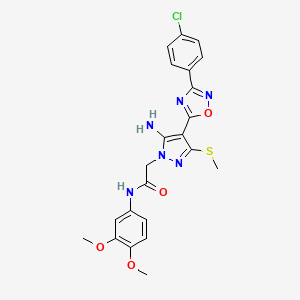

![N-[4-(aminomethyl)phenyl]furan-2-carboxamide](/img/structure/B2652210.png)
![N-(4-bromophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2652214.png)
![7-(4-butylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2652216.png)
